(2E)-2-(1,3-benzothiazol-2-yl)-3-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}prop-2-enenitrile
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Overview
Description
The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}prop-2-enenitrile is a complex organic molecule with potential applications in various scientific fields. This compound features a benzothiazole ring, a chlorobenzyl group, and a methoxyphenyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the chlorobenzyl and methoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and nitrile-forming reagents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1,3-benzothiazol-2-yl)-3-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may be used to study enzyme interactions and inhibition. Its structural features make it a potential candidate for developing enzyme inhibitors.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a promising candidate for therapeutic agents.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-2-(1,3-benzothiazol-2-yl)-3-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved include signal transduction pathways, enzyme inhibition, and receptor modulation.
Properties
Molecular Formula |
C24H17ClN2O2S |
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Molecular Weight |
432.9 g/mol |
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]prop-2-enenitrile |
InChI |
InChI=1S/C24H17ClN2O2S/c1-28-21-11-8-17(13-22(21)29-15-16-6-9-19(25)10-7-16)12-18(14-26)24-27-20-4-2-3-5-23(20)30-24/h2-13H,15H2,1H3/b18-12+ |
InChI Key |
NKMSWJCXUULFJN-LDADJPATSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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